molecular formula C11H15N3O4 B6645028 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid

6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid

Cat. No.: B6645028
M. Wt: 253.25 g/mol
InChI Key: FNZRGPYYCDQPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid, also known as HOMAP, is a novel pyridazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. HOMAP is a highly potent and selective inhibitor of a specific enzyme, which makes it a valuable tool for studying the enzyme's role in various biological processes.

Mechanism of Action

6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid works by inhibiting a specific enzyme called dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. By inhibiting DHODH, this compound disrupts the production of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of immune responses. Additionally, this compound has been found to improve cognitive function and protect neurons from damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid in lab experiments is its high potency and selectivity for DHODH, which allows for the specific inhibition of this enzyme without affecting other cellular processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several potential future directions for the research on 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid, including the development of more efficient synthesis methods, the identification of new targets for this compound in various diseases, and the optimization of its pharmacokinetic and pharmacodynamic properties for clinical use. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of this compound and to explore its potential applications in other fields, such as immunology and metabolic disorders.

Synthesis Methods

The synthesis of 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid involves several steps, including the reaction of 4-hydroxyoxan-4-ylmethanol with 6-bromo-3-(dimethylamino)pyridazine-4-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified by column chromatography to obtain this compound in high purity.

Scientific Research Applications

6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting a specific enzyme that is overexpressed in many types of cancer. In neurodegenerative diseases, this compound has been found to protect neurons from damage and improve cognitive function in animal models. In infectious diseases, this compound has been shown to inhibit the growth of bacteria and viruses by targeting specific enzymes that are essential for their survival.

Properties

IUPAC Name

6-[(4-hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c15-10(16)8-1-2-9(14-13-8)12-7-11(17)3-5-18-6-4-11/h1-2,17H,3-7H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZRGPYYCDQPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC2=NN=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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